molecular formula C6H10Cl2N2S2 B1368358 2,5-Diamino-1,4-benzenedithiol Dihydrochloride CAS No. 75464-52-7

2,5-Diamino-1,4-benzenedithiol Dihydrochloride

Cat. No. B1368358
CAS RN: 75464-52-7
M. Wt: 245.2 g/mol
InChI Key: HVXLKRWRWNFGBA-UHFFFAOYSA-N
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Description

2,5-Diamino-1,4-benzenedithiol Dihydrochloride is a chemical compound with the molecular formula C6H10Cl2N2S2 . It is also known by other names such as 2,5-Dimercapto-1,4-phenylenediamine Dihydrochloride .


Synthesis Analysis

The compound can be synthesized via the polymerization of this compound with 2,2‘-dinitro-6,6‘-dimethylbiphenyl-4,4‘-dicarboxylic acid . Another method involves using 2,5-diamino-1,4-benzenedithiol as a bridging ligand in the synthesis of coordination polymers .


Molecular Structure Analysis

The molecular structure of this compound can be found in various databases such as ChemSpider and PubChem . The compound has a molar mass of 245.19 g/mol .


Physical And Chemical Properties Analysis

The compound has a melting point of 210°C (dec.) (lit.), a boiling point of 420.1°C at 760 mmHg, and a flashing point of 207.9°C . Its vapor pressure is 1.85E-07mmHg at 25°C .

Scientific Research Applications

Synthesis and Characterization of Polymers

  • Poly(benzobisoxazoles) and Poly(benzobisthiazoles):

    • Poly(benzobisoxazoles) (PBOs) and poly(benzobisthiazoles) (PBTs) have been synthesized using 2,5-diamino-1,4-benzenedithiol dihydrochloride. These polymers exhibit high thermal stability above 375°C and resistance to organic and inorganic solvents (Hayes & Harruna, 1998).
  • Sulfonated Polybenzothiazoles:

    • Sulfonated polybenzothiazoles, synthesized from this compound, demonstrate high thermal and oxidative stability, excellent mechanical properties, and high proton conductivity. They are potential materials for proton exchange membranes (Wang, Xiao & Yan, 2012).
  • Poly(benzobisthiazole) with Tetramethylbiphenyl Moiety:

    • Poly(benzobisthiazole)s containing an ortho-tetramethyl substituted biphenyl moiety have been synthesized using this compound. These polymers show enhanced stability at elevated temperatures (Hu et al., 1998).

Synthesis and Processing of Polymer Fibers

  • Fiber Spinning and Properties:
    • Tetramethylbiphenyl poly(benzobisthiazole)/PBZT copolymers, based on this compound, have been successfully spun into fibers from liquid crystalline solutions. These fibers demonstrate unique properties after thermal cross-linking (Hu, Polk & Kumar, 2000).

Electrical and Optical Properties

  • Conductivity of Polymeric Transition-Metal Complexes:

    • Ladder-type polymeric transition metal(II) complexes based on 2,5-diamino-1,4-benzenedithiol exhibit high conductivity, especially the Co(II) complex. These complexes display unique electrical properties influenced by oxygenation and magnetic properties (Kim, Tsai, Yoon & Choi, 1993).
  • Third-Order Nonlinear Optical Properties:

    • Benzobisthiazole polymers containing thiophene moieties have been synthesized and display third-order nonlinear optical properties. The study of these properties is crucial for the development of advanced optical materials (Dotrong et al., 1993).

Molecular Electronics

  • Molecular Junctions:
    • Studies on 1,4'-Benzenedithiol molecular junctions have revealed that mechanical force can control charge transport through the junction, showing a strain-induced shift of molecular orbitals. This has implications for the field of molecular electronics (Bruot, Hihath & Tao, 2011).

Future Directions

The compound has been used in the synthesis of poly(benzothiazole)s and coordination polymers , suggesting potential applications in materials science and coordination chemistry.

properties

IUPAC Name

2,5-diaminobenzene-1,4-dithiol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S2.2ClH/c7-3-1-5(9)4(8)2-6(3)10;;/h1-2,9-10H,7-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXLKRWRWNFGBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S)N)S)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562260
Record name 2,5-Diaminobenzene-1,4-dithiol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75464-52-7
Record name 2,5-Diaminobenzene-1,4-dithiol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Diamino-1,4-benzenedithiol Dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,5-Diamino-1,4-benzenedithiol Dihydrochloride
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Reactant of Route 6
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